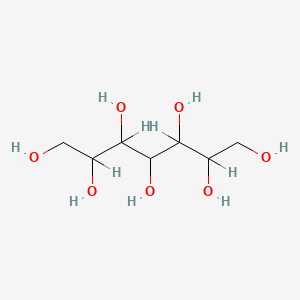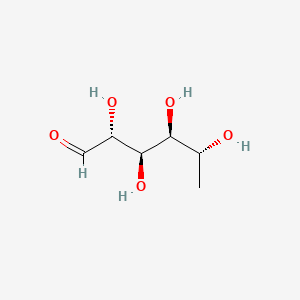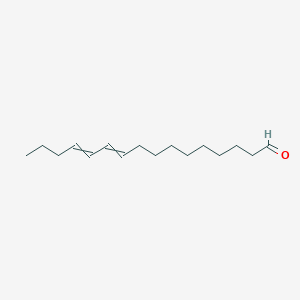
Volemitol
Descripción general
Descripción
Volemitol, also known as D-glycero-D-manno-heptitol, is a naturally occurring seven-carbon sugar alcohol. It is widely distributed in plants, red algae, fungi, mosses, and lichens. This compound was first isolated from the mushroom Lactarius volemus by the French scientist Émile Bourquelot in 1889 . In certain higher plants, such as Primula, this compound plays several important physiological roles, including functioning as a photosynthetic product, phloem translocate, and storage carbohydrate .
Mecanismo De Acción
- Volemitol is a naturally occurring seven-carbon sugar alcohol found in various sources, including plants, red algae, fungi, mosses, and lichens .
- Thyme, which contains this compound, has been studied for its anti-inflammatory properties and bronchodilatory effects via β2 agonism .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
Volemitol is involved in various biochemical reactions within plants. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes associated with this compound is sedoheptulose reductase, which catalyzes the reduction of sedoheptulose to this compound using NADPH as a cofactor . This enzyme has a high substrate specificity and operates optimally at a pH between 7.0 and 8.0 . This compound also interacts with other carbohydrates in the phloem sap, accounting for about 24% of the phloem sap carbohydrates in certain plants .
Cellular Effects
This compound influences various cellular processes in plants. It serves as a major nonstructural carbohydrate in leaves, contributing to the overall carbohydrate pool. This compound affects cell signaling pathways by acting as a phloem-mobile carbohydrate, facilitating the transport of nutrients and signaling molecules between different parts of the plant . Additionally, this compound impacts gene expression and cellular metabolism by serving as a photosynthetic product and storage carbohydrate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The reduction of sedoheptulose to this compound by sedoheptulose reductase is a key step in its biosynthesis . This reaction involves the transfer of electrons from NADPH to sedoheptulose, resulting in the formation of this compound. This compound also plays a role in enzyme inhibition or activation, influencing various metabolic pathways within the plant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can degrade over time, leading to changes in its effects on cellular function . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular metabolism and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways within plants. It is synthesized from sedoheptulose through the action of sedoheptulose reductase . This compound also participates in the phloem transport of carbohydrates, contributing to the overall metabolic flux within the plant . Additionally, this compound interacts with various enzymes and cofactors, influencing metabolite levels and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through the phloem. It interacts with specific transporters and binding proteins that facilitate its movement between different parts of the plant . This compound’s localization and accumulation are influenced by its interactions with other carbohydrates and signaling molecules .
Subcellular Localization
This compound is localized in specific subcellular compartments within plant cells. It is primarily found in the cytoplasm and chloroplasts, where it participates in photosynthetic and metabolic processes . This compound’s activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Volemitol can be synthesized through the reduction of sedoheptulose using a NADPH-dependent ketose reductase enzyme. This enzyme, known as sedoheptulose reductase, has a pH optimum between 7.0 and 8.0 and displays high substrate specificity . The reduction process involves the conversion of sedoheptulose to this compound in the presence of NADPH .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve the enzymatic reduction of sedoheptulose using biotechnological methods. The process would require the optimization of reaction conditions, including pH, temperature, and substrate concentrations, to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Volemitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Major Products:
Oxidation Products: Oxidation of this compound can lead to the formation of heptonic acids.
Reduction Products: Reduction of sedoheptulose results in the formation of this compound.
Substitution Products: Substitution reactions can yield various derivatives of this compound with different functional groups.
Aplicaciones Científicas De Investigación
Volemitol has several scientific research applications across various fields:
Comparación Con Compuestos Similares
Volemitol is unique among sugar alcohols due to its seven-carbon structure. Similar compounds include:
Propiedades
IUPAC Name |
(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKEKGBFMQTML-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021103 | |
| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-38-0, 2226642-56-2 | |
| Record name | Volemitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glycero-D-manno-heptitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOLEMITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4DGQ5L6AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what organisms is volemitol found and what is its role?
A1: this compound is found in specific plant species like certain Primula species [] and the brown alga Pelvetia canaliculata []. In Primula, it serves as a significant photosynthetic product, contributing to phloem transport and carbohydrate storage []. In Pelvetia canaliculata, this compound might play a role as a stress metabolite, potentially aiding the alga's survival in the intertidal zone under fluctuating conditions of temperature and dehydration [].
Q2: How does the presence of this compound in Pelvetia canaliculata differ from other marine brown algae?
A2: Pelvetia canaliculata is unique among extensively studied marine algae in that it accumulates this compound as a primary storage carbohydrate alongside mannitol []. Most other brown algae primarily utilize mannitol for this purpose [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C7H16O7, and its molecular weight is 212.19 g/mol.
Q4: Are there any studies on the crystal structure of this compound?
A4: Yes, the crystal and molecular structures of this compound (α-sedoheptitol) have been determined, providing insights into its three-dimensional conformation and potential interactions with other molecules [].
Q5: What is known about the biosynthesis of this compound in plants?
A5: Research suggests the presence of a novel NADPH-dependent ketose reductase, tentatively named sedoheptulose reductase, in this compound-containing Primula species []. This enzyme is proposed to catalyze the reduction of sedoheptulose to this compound.
Q6: How does the metabolism of this compound compare to other carbohydrates in Plagiochila asplenioides?
A6: While this compound is a major photosynthetic product in Plagiochila asplenioides, its turnover rate is slow compared to sucrose or starch []. Even after prolonged periods in darkness, a significant amount of 14C incorporated into this compound during photosynthesis remains, suggesting a potential role in long-term energy storage [].
Q7: Can this compound be chemically synthesized?
A7: Yes, this compound has been synthesized through various methods, including the lead tetraacetate oxidation of a specific hydrolyzate derived from D-erythrose [].
Q8: What is known about the oxidation of this compound by bacteria?
A8: Studies have investigated the oxidation of this compound by specific bacteria like Acetobacter suboxydans and Acetobacter xylinum [, ]. These studies provide insights into the microbial metabolism of this sugar alcohol.
Q9: What analytical techniques are used to study this compound?
A9: Various techniques are employed to characterize and quantify this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to determine the structure and abundance of this compound in biological samples [, , ].
- High-Performance Anion Exchange (HPAE) Chromatography: Used to separate and quantify this compound alongside other carbohydrates [].
- Gas-Liquid Chromatography (GLC): Enables accurate quantification of this compound levels in various samples [].
Q10: Does this compound have any known applications beyond its physiological roles?
A10: While current research primarily focuses on understanding the biological functions of this compound, its potential applications in areas like food science or pharmaceuticals remain to be fully explored. One patent describes the potential use of this compound in bowel lavage compositions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)










